molecular formula C18H16N6OS B2926428 N-(4-cyanophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251621-02-9

N-(4-cyanophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide

Cat. No.: B2926428
CAS No.: 1251621-02-9
M. Wt: 364.43
InChI Key: PNZKQHFRUUIHAB-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a sophisticated synthetic compound designed for pharmaceutical and biochemical research, serving as a key chemical scaffold in the investigation of kinase-mediated pathways. This molecule integrates a pyrimidine-thioacetamide core structure, a pharmacophore recognized for its significant potential in modulating protein kinase activity. Protein kinases play fundamental roles in regulating cell proliferation, differentiation, and apoptosis, and their dysregulation is a hallmark of various diseases, including cancer and fibrotic disorders . The structural design of this compound, featuring the 3,5-dimethyl-1H-pyrazol-1-yl moiety linked to a pyrimidine ring, is characteristic of molecules developed as targeted kinase inhibitors . Preliminary research on analogous pyrazolo[3,4-d]pyrimidine and pyrimidine-thioacetamide hybrids suggests this compound holds significant value for oncological research. Such compounds have demonstrated potent antiproliferative effects against a panel of human cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HEPG-2) carcinomas . The mechanism of action is likely linked to the inhibition of critical growth factor receptors. Related compounds have shown potent inhibitory activity against the Fibroblast Growth Factor Receptor (FGFR) with IC50 values in the low micromolar range (e.g., 5.18 µM for a similar compound) . This targeted inhibition disrupts downstream signaling cascades that drive tumor growth and survival. Beyond oncology, this chemical scaffold shows promising application in investigating liver fibrosis. Recent studies have shown that novel pyrazolo[3,4-d]pyrimidine derivatives can partially reverse hepatic architectural distortion and reduce fibrotic severity in experimental models . The proposed antifibrotic mechanisms include potent antioxidant effects, such as reducing malondialdehyde (MDA) and increasing glutathione (GSH) and superoxide dismutase (SOD) levels, thereby countering the oxidative stress that activates hepatic stellate cells (HSCs) . Furthermore, compounds of this class contribute to extracellular matrix (ECM) remodeling by modulating the balance between matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs), and reducing the levels of key profibrogenic and proinflammatory cytokines, including Transforming Growth Factor-Beta (TGF-β), Tumor Necrosis Factor-Alpha (TNF-α), and Interleukin-6 (IL-6) . This product is intended for research purposes only by qualified laboratory personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. All information presented is based on scientific literature for structurally related compound classes and is provided to guide further investigative research.

Properties

IUPAC Name

N-(4-cyanophenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6OS/c1-12-7-13(2)24(23-12)16-8-18(21-11-20-16)26-10-17(25)22-15-5-3-14(9-19)4-6-15/h3-8,11H,10H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZKQHFRUUIHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-cyanophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a cyanophenyl group, a thioacetamide moiety, and a pyrimidine ring substituted with a pyrazole. The molecular formula is C16H16N4OSC_{16}H_{16}N_4OS, and it has notable physicochemical properties that influence its biological activity.

PropertyValue
Molecular Weight320.39 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidine demonstrate significant inhibition of viral replication through interaction with viral enzymes such as reverse transcriptase . The specific mechanism for our compound remains to be fully elucidated but may involve similar pathways.

Anticancer Properties

The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. A study focusing on related compounds demonstrated that modifications at the pyrimidine or pyrazole positions could enhance anticancer activity by targeting specific kinases involved in cell cycle regulation . The ability to induce apoptosis in cancer cells has been linked to its structural components.

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. Similar compounds have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating moderate to high efficacy .

Case Study 1: Antiviral Screening

In a recent antiviral screening study, compounds structurally related to this compound were tested against the HIV virus. Results showed that certain derivatives exhibited EC50 values ranging from 130 to 263 μM, indicating potential as lead compounds for further development .

Case Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines demonstrated that derivatives of this compound could inhibit cell growth significantly. The mechanism was associated with the induction of the monopolar spindle phenotype characteristic of kinesin spindle protein (KSP) inhibition . These findings suggest that structural modifications could yield more potent anticancer agents.

Case Study 3: Antimicrobial Activity Assessment

A comparative study evaluated the antimicrobial activity of various thioacetamide derivatives against common pathogens. The results indicated that some compounds exhibited MIC values as low as 5.64 µM against Staphylococcus aureus and 11.29 µM against Salmonella typhi, highlighting the potential for therapeutic applications in infectious diseases .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally similar analogs from the evidence, focusing on substituent variations and molecular properties:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Functional Groups
N-(4-cyanophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide 4-cyanophenyl C₁₉H₁₇N₇OS 407.45 (calc.) Cyano, pyrimidine, thioacetamide
N-(4-bromo-2-fluorophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide 4-bromo-2-fluorophenyl C₁₇H₁₅BrFN₅OS 436.3 Bromo, fluoro, thioacetamide
N-(4-acetylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide 4-acetylphenyl C₁₉H₁₉N₅O₂S 381.5 Acetyl, pyrimidine, thioacetamide
2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide 5-methylisoxazol-3-yl C₁₀H₁₁N₃O₃S 253.28 (calc.) Hydroxypyrimidine, isoxazole

Key Observations :

  • Substituent Effects: The 4-cyanophenyl group introduces a strong electron-withdrawing cyano moiety, which may enhance binding affinity to hydrophobic pockets in biological targets compared to bromo/fluoro () or acetyl () substituents.
  • Molecular Weight : The target compound (407.45 g/mol) falls within the acceptable range for blood-brain barrier penetration, similar to the bromo-fluoro analog (436.3 g/mol) .
  • Solubility: The acetyl group in may improve aqueous solubility relative to the cyano or bromo-fluoro variants, though experimental data are lacking.

Crystallographic and Hydrogen-Bonding Patterns

While crystal data for the target compound are unavailable, and emphasize the role of hydrogen bonding in stabilizing molecular aggregates. The 3,5-dimethylpyrazole group in the target compound may participate in C–H···N interactions, analogous to patterns observed in related pyrazole-pyrimidine hybrids .

Q & A

Q. What synthetic routes are recommended for synthesizing N-(4-cyanophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : A two-step approach is common: (1) Prepare the pyrimidine-thioether intermediate via nucleophilic substitution of a halogenated pyrimidine with a thiol-containing precursor. (2) Couple this intermediate with 4-cyanophenylacetamide using a condensing agent (e.g., EDC/HOBt). Optimize yields by varying solvents (e.g., ethanol, DMF), bases (e.g., NaOAc, K₂CO₃), and reaction temperatures. For example, refluxing in ethanol with sodium acetate improved yields in analogous syntheses . Monitor progress via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • Methodological Answer : Use ¹H/¹³C NMR to verify substituent positions and integration ratios (e.g., pyrazole methyl groups at δ ~2.3–2.5 ppm, cyano group absence in NMR but detectable via IR at ~2200 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystalline samples, X-ray diffraction resolves stereoelectronic effects, as demonstrated for structurally related acetamide-pyrimidine hybrids .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize assays aligned with the compound’s structural motifs (e.g., kinase inhibition due to pyrimidine-thioether scaffolds). Use enzyme inhibition assays (e.g., ATPase activity) or cell viability assays (e.g., MTT in cancer lines). Include positive controls (e.g., staurosporine for kinase inhibition) and validate via dose-response curves (IC₅₀ determination).

Advanced Research Questions

Q. How can computational modeling predict binding affinity to enzymatic targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., CDK2 or EGFR kinases). Parameterize the compound’s force field with tools like GAFF2. Validate predictions with molecular dynamics simulations (NAMD/GROMACS) to assess binding stability. Compare results with experimental IC₅₀ values from enzymatic assays to refine models .

Q. How can discrepancies in biological activity data between similar acetamide derivatives be resolved?

  • Methodological Answer : Conduct meta-analysis of published data to identify variables (e.g., assay conditions, cell lines). For example, conflicting cytotoxicity results may arise from differences in cell permeability or metabolic stability. Use structure-activity relationship (SAR) studies to isolate critical substituents (e.g., cyano vs. chloro groups). Validate hypotheses via proteomics (e.g., affinity pull-down assays) to identify off-target interactions .

Q. How does the compound’s crystal structure inform its reactivity and interactions?

  • Methodological Answer : Analyze X-ray crystallography data (e.g., bond lengths, dihedral angles) to identify steric or electronic effects. For instance, the pyrazole’s methyl groups may induce torsional strain in the pyrimidine ring, affecting π-stacking with biological targets. Compare with DFT-calculated geometries to assess conformational flexibility. Use Hirshfeld surface analysis to map non-covalent interactions (e.g., hydrogen bonds with active-site residues) .

Methodological Considerations for Data Contradictions

  • Case Study : If synthesis yields vary (e.g., 72% in vs. 85% in ), investigate competing pathways (e.g., oxidation of thioether to sulfoxide) via LC-MS monitoring . Adjust protecting groups or use inert atmospheres to suppress side reactions.

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